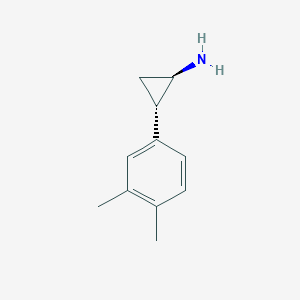

(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17900042

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |

| Standard InChI Key | KNIOVMIFMGBHCG-WDEREUQCSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C2CC2N)C |

Introduction

(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine is a chiral organic compound featuring a cyclopropane ring with a 3,4-dimethylphenyl group attached to one of the carbon atoms and an amine group on another. This compound is of interest in various fields, including chemistry and biology, due to its potential applications in drug synthesis and biochemical research.

Synthesis and Chemical Reactions

The synthesis of (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine typically involves asymmetric synthesis methods to achieve the desired stereochemistry. Common chemical reactions include:

-

Oxidation: The amine group can be oxidized to form imines or nitriles using reagents like potassium permanganate.

-

Reduction: The compound can be reduced to form secondary or tertiary amines using hydrogen gas and a metal catalyst.

-

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Biological and Pharmacological Applications

In biological research, (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine may be studied for its interactions with enzymes or receptors. Its structural features make it a candidate for drug development, particularly in areas where chiral molecules are crucial for binding specificity.

| Application Area | Potential Use |

|---|---|

| Drug Synthesis | Building block for complex molecules |

| Biochemical Research | Probe for enzyme or receptor interactions |

| Medicine | Potential therapeutic agent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume